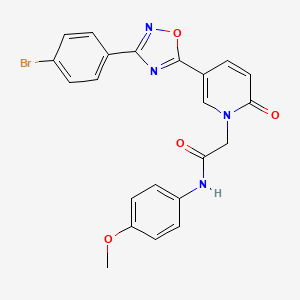

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of heterocyclic structures and functional groups

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O4/c1-30-18-9-7-17(8-10-18)24-19(28)13-27-12-15(4-11-20(27)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFKKVRBVBKIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using dehydrating agents or catalysts.

Introduction of Bromophenyl and Methoxyphenyl Groups: These groups can be introduced through substitution reactions, where the bromophenyl and methoxyphenyl groups are attached to the oxadiazole ring.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with an acetamide derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the methoxyphenyl group.

Reduction: Reduction reactions can occur at the oxopyridinyl moiety or the bromophenyl group.

Substitution: The compound can participate in substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like organolithium compounds, Grignard reagents, and halogenating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Mechanism of Action

The mechanism of action of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

- Phenyl boronic acid (PBA) containing BODIPY dyes

- Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and heterocyclic structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and insecticidal properties. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C19H17BrN4O3

- Molecular Weight : 423.27 g/mol

- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed varying degrees of activity against gram-positive and gram-negative bacteria. The compound in focus has shown promising results against several microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Bacillus cereus | High |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of similar oxadiazole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon cancer) | 18.78 |

| MCF7 (Breast cancer) | 22.45 |

| HUH7 (Liver cancer) | 10.10 |

These findings suggest that the compound may act by inhibiting critical enzymes involved in DNA synthesis or through the activation of apoptotic pathways.

Insecticidal Activity

Preliminary bioassays have indicated that this compound exhibits insecticidal properties against pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values at which significant mortality occurs are crucial for evaluating its potential as an agricultural pesticide.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of oxadiazole derivatives and tested their efficacy against a panel of pathogens. The study highlighted that modifications on the phenyl rings significantly influenced antimicrobial activity.

- Results indicated that compounds with bromine substitutions exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration.

-

Evaluation of Anticancer Properties :

- A comparative study involving various oxadiazole compounds demonstrated that those with methoxy substitutions showed superior cytotoxicity against liver carcinoma cells compared to standard chemotherapeutics like 5-Fluorouracil.

- The study employed MTT assays to determine cell viability post-treatment, confirming the potential for further development into therapeutic agents.

-

Insecticide Development Trials :

- Field trials assessing the effectiveness of oxadiazole-based insecticides revealed a significant reduction in pest populations when applied at specified concentrations.

- The safety profile was also evaluated using non-target species such as bees and beneficial insects, demonstrating acceptable toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.